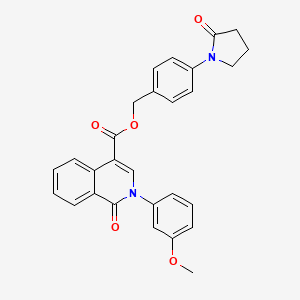
4-(2-Oxopyrrolidin-1-yl)benzyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Oxopyrrolidin-1-yl)benzyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a useful research compound. Its molecular formula is C28H24N2O5 and its molecular weight is 468.509. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The compound “4-(2-Oxopyrrolidin-1-yl)benzyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate” contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common scaffold in many biologically active compounds . The specific targets of this compound would depend on the other functional groups present in the molecule.
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets through various non-covalent interactions, such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. Compounds with a pyrrolidine ring are involved in a wide range of biochemical pathways due to their versatility .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Generally, compounds with a pyrrolidine ring can have good bioavailability due to their ability to form stable conformations .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Compounds with a pyrrolidine ring can have a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer activities .
生物活性
4-(2-Oxopyrrolidin-1-yl)benzyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by the presence of a pyrrolidine ring and an isoquinoline framework, suggests diverse biological activities. This article explores its biological activity, highlighting key research findings, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C28H24N2O5
- Molecular Weight : 468.51 g/mol
- CAS Number : 1031960-98-1
The compound's structure includes a pyrrolidine moiety, which is known to influence its pharmacological properties. The presence of methoxy and carbonyl groups further enhances its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Properties : Studies have shown that isoquinoline derivatives can inhibit cancer cell proliferation. For instance, compounds with similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines, such as MCF-7 and A549, with IC50 values ranging from 0.12 to 2.78 µM .
- Antibacterial Activity : The compound has been evaluated for its antibacterial properties. Research has indicated moderate antibacterial activity against several strains, although specific IC50 values for this compound remain to be fully elucidated .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and bacterial growth.
- Apoptosis Induction : Evidence suggests that derivatives can induce apoptosis in cancer cells by activating pathways involving p53 and caspase enzymes .
- Receptor Interaction : Molecular docking studies indicate strong interactions with biological receptors, enhancing their therapeutic efficacy .
Comparative Analysis of Related Compounds
A comparative analysis of structurally related compounds reveals variations in biological activity based on different substituents:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-(2-Oxopyrrolidin-1-yl)benzyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate | Similar core structure with a different methoxy substitution | Moderate anticancer activity |
| 4-(2-Oxopyrrolidin-1-yl)benzyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate | Contains a fluorophenyl group instead of methoxy | Enhanced pharmacological properties due to fluorine substitution |
| Dihydroquinoline derivatives | Share the dihydroquinoline scaffold | Diverse biological activities including anticancer effects |
This table illustrates how structural modifications can lead to significant differences in biological activity.
Case Studies
Several studies have focused on the synthesis and evaluation of isoquinoline derivatives:
- Anticancer Activity Study : A study evaluated a series of isoquinoline derivatives against MCF-7 cells, revealing that certain modifications led to improved cytotoxicity with IC50 values as low as 0.65 µM .
- Antibacterial Evaluation : In vitro tests demonstrated that some derivatives exhibited MIC values comparable to established antibiotics, indicating potential for development as antibacterial agents .
属性
IUPAC Name |
[4-(2-oxopyrrolidin-1-yl)phenyl]methyl 2-(3-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O5/c1-34-22-7-4-6-21(16-22)30-17-25(23-8-2-3-9-24(23)27(30)32)28(33)35-18-19-11-13-20(14-12-19)29-15-5-10-26(29)31/h2-4,6-9,11-14,16-17H,5,10,15,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJZRZVRZLTGRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC=C(C=C4)N5CCCC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













